molecular formula C11H24 B14551314 2,3,5,5-Tetramethylheptane CAS No. 61868-55-1

2,3,5,5-Tetramethylheptane

Cat. No.: B14551314
CAS No.: 61868-55-1
M. Wt: 156.31 g/mol
InChI Key: QSBIXVGCKCYBBL-UHFFFAOYSA-N
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Description

2,3,5,5-Tetramethylheptane is a branched alkane with the molecular formula C11H24. It is a hydrocarbon consisting of a heptane backbone with four methyl groups attached at the 2nd, 3rd, and 5th positions. This compound is part of the larger family of alkanes, which are saturated hydrocarbons known for their stability and lack of reactivity under standard conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,5-Tetramethylheptane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable heptane derivative with methylating agents under controlled conditions. For example, the reaction of 2,3,5-trimethylheptane with a methylating agent such as methyl iodide in the presence of a strong base like sodium hydride can yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves catalytic processes that ensure high yield and purity. Catalysts such as zeolites or metal oxides can be used to facilitate the alkylation reactions. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3,5,5-Tetramethylheptane, like other alkanes, primarily undergoes reactions such as:

    Oxidation: This can occur under harsh conditions, leading to the formation of alcohols, aldehydes, or carboxylic acids.

    Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common. For instance, chlorination or bromination can produce various haloalkanes.

    Cracking: Under high temperatures, this compound can undergo thermal cracking to produce smaller hydrocarbons.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.

    Substitution: Halogens (chlorine, bromine) in the presence of UV light or a radical initiator.

    Cracking: High temperatures (above 500°C) and sometimes catalysts like alumina or silica.

Major Products

    Oxidation: Depending on the extent of oxidation, products can range from alcohols to carboxylic acids.

    Substitution: Haloalkanes such as 2-chloro-3,5,5-trimethylheptane.

    Cracking: Smaller alkanes and alkenes.

Scientific Research Applications

2,3,5,5-Tetramethylheptane has several applications in scientific research:

    Chemistry: Used as a reference compound in studies of hydrocarbon behavior and reactivity.

    Biology: Investigated for its potential effects on biological membranes due to its hydrophobic nature.

    Medicine: Explored for its role in drug delivery systems where hydrophobic interactions are crucial.

    Industry: Utilized in the formulation of lubricants and as a solvent in various chemical processes.

Mechanism of Action

The mechanism of action of 2,3,5,5-Tetramethylheptane in chemical reactions involves the breaking and forming of C-H and C-C bonds. In oxidation reactions, the compound undergoes hydrogen abstraction followed by the addition of oxygen atoms. In substitution reactions, free radicals or carbocations are formed, which then react with halogens to form haloalkanes. The pathways involved are typical of alkanes and are influenced by the stability of the intermediates formed during the reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,5,5-Tetramethylheptane
  • 2,3,5,6-Tetramethylheptane
  • 2,2,3,3-Tetramethylheptane

Uniqueness

2,3,5,5-Tetramethylheptane is unique due to its specific branching pattern, which affects its physical properties such as boiling point and density. The position of the methyl groups can influence the compound’s reactivity and the types of products formed during chemical reactions. Compared to its isomers, this compound may exhibit different behavior in terms of steric hindrance and electronic effects, making it a valuable compound for comparative studies in organic chemistry.

Properties

CAS No.

61868-55-1

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

2,3,5,5-tetramethylheptane

InChI

InChI=1S/C11H24/c1-7-11(5,6)8-10(4)9(2)3/h9-10H,7-8H2,1-6H3

InChI Key

QSBIXVGCKCYBBL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)CC(C)C(C)C

Origin of Product

United States

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